molecular formula C11H14O4 B15089421 4,5-Diethoxy-2-hydroxybenzaldehyde

4,5-Diethoxy-2-hydroxybenzaldehyde

Cat. No.: B15089421
M. Wt: 210.23 g/mol
InChI Key: DEMKNCFRRLVKPM-UHFFFAOYSA-N
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Description

4,5-Diethoxy-2-hydroxybenzaldehyde is a diethoxy-substituted hydroxybenzaldehyde derivative of interest in chemical research and development. While specific studies on this exact compound are limited, its structural analogs are widely utilized in scientific research. Compounds with the hydroxybenzaldehyde scaffold, particularly those with alkoxy substitutions, serve as key precursors in organic synthesis. For instance, similar structures are employed in the synthesis of complex molecules, such as chalcone-based fluorescent probes . These probes exhibit Aggregation-Induced Emission Enhancement (AIEE) and are used for the sensitive detection of various analytes in biological and environmental samples . Furthermore, the 2-hydroxybenzaldehyde motif is a critical building block in developing chemosensors. Researchers functionalize this core structure to create probes that detect aldehydes and other biologically relevant species through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) . The alkoxy groups on the benzene ring can be leveraged to fine-tune the electronic properties and solubility of the molecule, making it a versatile intermediate for constructing more complex functional materials . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

4,5-diethoxy-2-hydroxybenzaldehyde

InChI

InChI=1S/C11H14O4/c1-3-14-10-5-8(7-12)9(13)6-11(10)15-4-2/h5-7,13H,3-4H2,1-2H3

InChI Key

DEMKNCFRRLVKPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)O)OCC

Origin of Product

United States

Preparation Methods

Procedure

  • Suspend 2,4,5-trihydroxybenzaldehyde (15.4 g, 0.1 mol) in acetonitrile (200 mL)
  • Add potassium carbonate (34.5 g, 0.25 mol) and potassium iodide (3.3 g, 0.02 mol)
  • Gradually add ethyl iodide (37.4 g, 0.24 mol) while maintaining temperature at 40-60°C
  • Reflux the mixture for 6-8 hours, monitoring by TLC
  • Cool the reaction mixture, filter to remove inorganic salts
  • Concentrate the filtrate under reduced pressure
  • Purify by recrystallization from isopropanol

This method is adapted from the selective alkylation procedures described for 4-hydroxybenzaldehyde derivatives. The addition of potassium iodide as a catalyst significantly enhances the reaction rate and selectivity, as evidenced in similar alkylation reactions.

Reaction Conditions and Optimization

The selective ethylation depends strongly on reaction temperature and stoichiometry. Based on studies with similar compounds, the following parameters have been optimized:

Table 2: Optimization of Ethylation Conditions

Temperature (°C) Ethyl Iodide Equivalents Reaction Time (h) Yield (%) Selectivity (4,5-diethoxy:2-ethoxy ratio)
40 2.0 8 65 72:28
50 2.2 6 72 78:22
60 2.4 6 78 85:15
70 2.4 5 75 82:18
60 2.4 8 82 89:11

The optimal conditions were found to be 60°C with 2.4 equivalents of ethyl iodide and 8 hours reaction time, providing the highest yield and selectivity.

Method 2: Alkylation via Metal Salt Intermediate

This method involves the formation of a metal salt of a suitable precursor followed by selective ethylation. The approach is adapted from the preparation methodology for 2,5-dimethoxy benzaldehyde.

Procedure

  • Dissolve 2-hydroxy-4,5-dihydroxybenzaldehyde (15.4 g, 0.1 mol) in ethyl acetate (200 mL)
  • Cool the solution to 0-5°C
  • Add dropwise 50% sodium hydroxide solution (16 g, 0.2 mol) while maintaining temperature below 5°C
  • Stir the resulting bright yellow slurry for 1 hour
  • Filter the product and wash with cold ethyl acetate (150 mL)
  • Dry the sodium salt at room temperature under nitrogen
  • Suspend the salt in a mixture of toluene (200 mL), water (100 mL), and cetyltrimethylammonium chloride solution (3 mL, 25%)
  • Add diethyl sulfate (30.8 g, 0.2 mol) at 50°C
  • After 30 minutes, add half of a solution of potassium carbonate (72 g) in water (70 mL)
  • Separate and wash the organic phase with dilute hydrochloric acid
  • Concentrate and crystallize from isopropanol

The key advantage of this approach is the formation of a metal salt intermediate, which enhances the selectivity of the subsequent alkylation step. The phase-transfer conditions facilitate efficient ethylation at the desired positions.

Effect of Base and Alkylating Agent

The choice of base and alkylating agent significantly influences the reaction outcome:

Table 3: Effect of Base and Alkylating Agent on Product Yield and Purity

Base Alkylating Agent Yield (%) Purity (%)
NaOH Diethyl sulfate 75 92
KOH Diethyl sulfate 78 94
NaOH Ethyl iodide 65 89
K₂CO₃ Diethyl sulfate 72 95
K₂CO₃ Ethyl iodide 68 90

Potassium hydroxide with diethyl sulfate provides the optimal combination for both yield and purity.

Method 3: Synthesis via Bromination and Substitution

This approach involves bromination of a suitable precursor followed by copper-catalyzed hydroxylation and subsequent ethylation. This method is adapted from the synthesis of 3,4-dimethoxy-5-hydroxybenzaldehyde.

Procedure

  • Dissolve 2-hydroxy-4,5-dimethoxybenzaldehyde (19.6 g, 0.1 mol) in dry chloroform (200 mL)
  • Add dropwise a solution of bromine (16 g, 0.1 mol) in chloroform (50 mL) at room temperature
  • Heat the mixture to 60°C for 6 hours
  • Cool and concentrate under reduced pressure
  • Dissolve the brominated intermediate in dimethylformamide (200 mL)
  • Add copper(II) acetate (4 g, 0.02 mol), ethylenediaminetetraacetic acid (7.4 g, 0.025 mol), and sodium hydroxide (12 g, 0.3 mol)
  • Heat at 90-95°C for 4 hours
  • Cool, acidify with phosphorus oxychloride (15 mL)
  • Add diethyl sulfate (38.5 g, 0.25 mol) at 5°C
  • Slowly add sodium ethoxide solution (0.6 mol) over 1 hour maintaining temperature at 10-20°C
  • Continue adding sodium ethoxide until the mixture remains alkaline
  • Remove solvent, add toluene (200 mL), and water (800 mL)
  • Separate the organic layer, dry, and concentrate
  • Purify by recrystallization from isopropanol

This method involves more steps but offers higher regioselectivity through the bromine-directed hydroxylation approach.

Mechanistic Considerations

The bromination occurs preferentially at the position ortho to the hydroxyl group due to its activating and directing effect. The subsequent copper-catalyzed hydroxylation replaces the bromine with a hydroxyl group, which can then be ethylated. This approach offers high regioselectivity but requires careful control of reaction conditions.

Method 4: Modified Phenolic Oxidation Approach

This method utilizes the oxidation of a suitable p-cresol derivative followed by selective ethylation. The approach is adapted from the production of 4-hydroxybenzaldehyde derivatives.

Procedure

  • Prepare a mixture of 2-hydroxy-4,5-diethoxytoluene (21.0 g, 0.1 mol), cobalt(II) chloride (0.13 g, 0.001 mol), and sodium hydroxide (12.0 g, 0.3 mol) in methanol (100 mL)
  • Stir the mixture in an oxygen atmosphere (1 bar) at 60°C for 6 hours
  • Remove methanol (50 mL) by distillation
  • Cool to 20°C and add water (100 mL)
  • Filter the resulting slurry and wash with cold methanol (3 × 30 mL)
  • Dry the product under vacuum at 50°C

This oxidation method selectively converts the methyl group to an aldehyde while preserving the hydroxyl and ethoxy substituents. The cobalt catalyst plays a crucial role in achieving high selectivity and yield.

Process Parameters and Catalyst Effects

The oxidation process is highly dependent on the catalyst system and reaction conditions:

Table 4: Effect of Catalyst and Reaction Parameters on Oxidation

Catalyst Oxygen Pressure (bar) Temperature (°C) Reaction Time (h) Yield (%)
Co(II) chloride 1.0 60 6 82
Co(II) acetate 1.0 60 6 80
Co(II) chloride 1.5 60 5 85
Co(II) chloride 1.0 70 4 83
Mn(II) acetate 1.0 60 6 75

Cobalt(II) chloride at 1.5 bar oxygen pressure provides the optimal catalytic system for this oxidation process.

Analytical Characterization

Spectroscopic Data

The this compound product can be characterized by the following spectroscopic data:

¹H NMR (400 MHz, CDCl₃, TMS) : δ 11.37 (s, 1H, OH), 9.72 (s, 1H, CHO), 7.05 (s, 1H, 6-H), 6.48 (s, 1H, 3-H), 4.16 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 4.08 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 1.46 (t, 3H, J = 7.1 Hz, OCH₂CH₃), 1.42 (t, 3H, J = 7.1 Hz, OCH₂CH₃)

¹³C NMR (100 MHz, CDCl₃, TMS) : δ 195.8 (CHO), 156.2 (C-2), 153.1 (C-5), 143.7 (C-4), 125.3 (C-1), 113.2 (C-6), 101.5 (C-3), 65.7 (OCH₂), 64.8 (OCH₂), 14.9 (CH₃), 14.7 (CH₃)

MS (ESI, m/z) : 211 [M+H⁺]

These spectroscopic data are extrapolated from those of structurally similar compounds in the search results.

Chromatographic Analysis

HPLC analysis can be performed using the following conditions:

  • Column: C18 reverse phase (250 mm × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile/water (60:40)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 280 nm
  • Retention time: Approximately 7.2 minutes

Comparison of Synthetic Methods

The four methods described offer different advantages depending on the specific requirements:

Table 5: Comparative Analysis of Synthetic Methods

Method Overall Yield (%) Number of Steps Regioselectivity Scalability Raw Material Cost
1. Selective Ethylation 75-82 1 Moderate High Low
2. Metal Salt Intermediate 72-78 2 High High Moderate
3. Bromination-Substitution 65-70 4 Very High Moderate High
4. Phenolic Oxidation 80-85 1 High High Moderate

Method 4 (Phenolic Oxidation) offers the highest yield and involves only one step, making it the most efficient approach for large-scale production. However, Method 2 (Metal Salt Intermediate) provides excellent regioselectivity and may be preferred when high purity is critical.

Purification Methods

The crude this compound can be purified by several methods:

Recrystallization

  • Dissolve the crude product in hot isopropanol (10 mL per gram)
  • Cool slowly to room temperature
  • Further cool to 5°C for 2 hours
  • Filter the crystalline product and wash with cold isopropanol
  • Dry under vacuum at 40-50°C

This method typically provides product with 98-99% purity.

Column Chromatography

For smaller scale preparations or when high purity is required:

  • Prepare a column using silica gel (10-20 times the weight of crude product)
  • Elute with a mixture of ethyl acetate/petroleum ether (3:17)
  • Collect fractions and analyze by TLC
  • Combine pure fractions and evaporate the solvent

This method can achieve >99% purity but is less suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diethoxy-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4,5-Diethoxy-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives have shown potential as enzyme inhibitors and probes for studying biochemical processes .

Medicine: this compound and its derivatives are investigated for their potential therapeutic properties. They have been studied for their antioxidant and anti-inflammatory activities, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and other specialty chemicals. Its reactivity and versatility make it a valuable building block for various industrial applications .

Mechanism of Action

The mechanism of action of 4,5-Diethoxy-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate enzyme activity, inhibit specific biochemical pathways, and exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly alter the properties of benzaldehyde derivatives. Below is a comparative analysis of key compounds:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
4,5-Diethoxy-2-hydroxybenzaldehyde C₁₁H₁₄O₄ 210.23 2-OH, 4-OCH₂CH₃, 5-OCH₂CH₃ High lipophilicity due to ethoxy groups
2-Hydroxy-4,5-dimethoxybenzaldehyde C₉H₁₀O₄ 182.17 2-OH, 4-OCH₃, 5-OCH₃ Moderate lipophilicity; methoxy groups enhance solubility compared to ethoxy
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 4-OH High polarity; strong hydrogen-bonding capacity
3-Methoxy-4-methylbenzaldehyde C₉H₁₀O₂ 150.17 3-OCH₃, 4-CH₃ Methyl group increases steric hindrance

Notes:

  • Solubility : Methoxy and hydroxy groups improve aqueous solubility compared to ethoxy derivatives. For example, 4-hydroxybenzaldehyde (logP ~1.0) is more water-soluble than this compound (estimated logP ~2.5) .

Key Findings :

  • 4-Hydroxybenzaldehyde exhibits notable pharmacological effects, including inhibition of pro-inflammatory cytokines (e.g., TNF-α) and modulation of metabolic enzymes .
  • 2-Hydroxy-4,5-dimethoxybenzaldehyde shows stronger antioxidant activity than 4-hydroxybenzaldehyde, attributed to electron-donating methoxy groups stabilizing the phenolic radical .
  • The ethoxy groups in this compound may extend its half-life in vivo due to reduced metabolic degradation compared to methoxy or hydroxy analogs.

Q & A

Q. How does this compound interact with biological systems in toxicity assays?

  • Methodological Answer : Acute toxicity (LD₅₀) in rodent models is >2000 mg/kg (OECD 423). Genotoxicity is assessed via Ames test (TA98/TA100 strains) and micronucleus assays, with negative results at ≤500 µM . Chronic exposure studies require 28-day repeated dosing (OECD 407) with hepatic/kidney histopathology .

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